7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid
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Overview
Description
7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazole derivative with a pyridine carboxylic acid derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine: Lacks the methoxy and methoxymethyl substituents present in 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O4 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
7-methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-16-6-7-5-9-8(11(14)15)3-4-10(17-2)13(9)12-7/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
SZWZOVGKDRTNPK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC=C(C2=C1)C(=O)O)OC |
Origin of Product |
United States |
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